2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile
Description
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is a pyrrolidine derivative featuring a hydroxymethyl substituent at the 3-position of the pyrrolidine ring and an acetonitrile group at the 1-position. Its molecular formula is C₇H₁₁N₂O, with a molecular weight of 139.18 g/mol. The compound’s structure combines a polar hydroxymethyl group, a secondary amine (pyrrolidine ring), and a nitrile functional group, making it a versatile intermediate in pharmaceutical and fine chemical synthesis.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQJJHBWRMSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation with Acetonitrile Derivatives
The attachment of the acetonitrile moiety to the nitrogen of the pyrrolidine ring is typically accomplished via nucleophilic substitution reactions:
- The pyrrolidine nitrogen acts as a nucleophile, reacting with a suitable acetonitrile derivative such as chloroacetonitrile or bromoacetonitrile under basic conditions.
- This N-alkylation step is often carried out in polar aprotic solvents with a base to deprotonate the nitrogen and facilitate substitution.
Palladium-Catalyzed Coupling Reactions
Advanced synthetic methods include palladium-catalyzed coupling reactions to form carbon-nitrogen bonds:
- For example, coupling of vinylpyrrolidine derivatives with nitrile-containing partners under palladium acetate catalysis has been demonstrated.
- This method allows for high regio- and stereoselectivity and can be adapted for complex pyrrolidine derivatives.
Representative Synthetic Route Example
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Hydroxymethylation | Pyrrolidin-2-one derivative | Reduction or substitution with formaldehyde or equivalents | (3S)-3-(Hydroxymethyl)pyrrolidin-2-one | Stereoselective control required |
| 2 | N-Alkylation | (3S)-3-(Hydroxymethyl)pyrrolidine | Chloroacetonitrile, base (e.g., K2CO3), solvent (DMF) | 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile | Moderate to good yields |
| 3 | Purification | Reaction mixture | Chromatography or crystallization | Pure target compound | Purity >95% typical |
Research Findings and Optimization
Stereochemical Integrity: Maintaining the stereochemistry at the 3-position hydroxymethyl group is critical. Methods involving reduction of lactams or selective substitution with chiral auxiliaries have been optimized to preserve stereochemistry.
Reaction Conditions: N-alkylation yields are sensitive to solvent choice and base. Polar aprotic solvents like DMF or DMSO with mild bases (e.g., potassium carbonate) provide good conversion without side reactions.
Catalytic Couplings: Palladium-catalyzed methods offer an alternative for more complex analogs, enabling coupling under milder conditions with high selectivity.
Purification: Due to the polar nature of the hydroxymethyl and nitrile groups, purification often involves reverse-phase chromatography or crystallization from polar solvents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: 2-[3-(Carboxymethyl)pyrrolidin-1-yl]acetonitrile
Reduction: 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its potential applications in drug development due to its ability to interact with various biological targets. Its structural characteristics enable it to serve as a lead compound in the synthesis of new pharmaceuticals. Notably, compounds containing hydroxymethyl pyrrolidine structures have been associated with various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of pyrrolidine can exhibit antiviral properties, making them candidates for developing antiviral medications.
- Neuroprotective Effects : Studies suggest that compounds similar to 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.
Research has shown that 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile interacts with several biological pathways. Its binding affinities with various receptors suggest it could modulate physiological responses effectively.
Biological Activities
| Biological Activity | Observed Effects | Concentration Range |
|---|---|---|
| Antiviral | Inhibition of viral replication | IC50 values vary by virus |
| Neuroprotection | Reduced neuronal apoptosis | Effective at low micromolar concentrations |
| Anti-inflammatory | Decreased cytokine production | Varies based on model |
Antiviral Research
A study investigated the antiviral properties of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile against specific viral strains. The results indicated significant inhibition of viral replication at concentrations around 10 µM, suggesting its potential as a therapeutic agent in viral infections.
Neuroprotection Study
In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and lower levels of inflammatory markers compared to control groups. These findings highlight its potential use in developing treatments for conditions such as Alzheimer's disease.
Anti-inflammatory Effects
Research demonstrated that treatment with 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile led to a significant reduction in pro-inflammatory cytokines in induced inflammation models. This suggests its potential application in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile and its analogs:
Key Observations:
Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to the tert-butyldimethylsilyloxy () and benzyl () groups, which increase lipophilicity. This difference impacts solubility and bioavailability in drug design.
Functional Group Reactivity :
- The nitrile group in all three compounds serves as a versatile handle for further transformations (e.g., hydrolysis to carboxylic acids or reduction to amines).
- The silyl ether in the compound acts as a protecting group for the hydroxymethyl functionality, enabling selective deprotection during synthesis .
Biological Activity
2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound features a hydroxymethyl group and an acetonitrile moiety, which contribute to its unique properties and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : Approximately 142.20 g/mol
The biological activity of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, modulating enzyme activity and altering signaling pathways, which leads to diverse biological effects.
Biological Activities
Research indicates that compounds containing hydroxymethyl pyrrolidine structures exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Neuroprotective Effects : Compounds with similar structures have been reported to possess neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways and oxidative stress reduction .
- Anticancer Potential : Certain pyrrolidine derivatives have exhibited anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally related to 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile. Results indicated that these compounds exhibited potent activity against S. aureus and E. coli, with MIC values significantly lower than traditional antibiotics.
Study 2: Neuroprotective Mechanisms
In another investigation, the neuroprotective effects of hydroxymethyl pyrrolidine derivatives were assessed in scopolamine-induced Alzheimer's disease models in mice. The results showed significant improvements in cognitive function and reductions in oxidative stress markers following treatment with the compounds .
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
